molecular formula C17H36O3 B582933 Glycols, 1,2-, C12-16, ethoxylated propoxylated CAS No. 154248-98-3

Glycols, 1,2-, C12-16, ethoxylated propoxylated

Cat. No.: B582933
CAS No.: 154248-98-3
M. Wt: 288.472
InChI Key: LDQYRCPDQDZUOY-UHFFFAOYSA-N
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Description

Glycols, 1,2-, C12-16, ethoxylated propoxylated is a chemical compound that belongs to the class of ethoxylated and propoxylated glycols. These compounds are synthesized by reacting fatty alcohols with ethylene oxide and propylene oxide. The fatty alcohols used in the synthesis are typically derived from natural sources such as coconut oil or palm kernel oil . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycols, 1,2-, C12-16, ethoxylated propoxylated involves the reaction of fatty alcohols with ethylene oxide and propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation and propoxylation. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are meticulously controlled. The process involves:

Chemical Reactions Analysis

Types of Reactions: Glycols, 1,2-, C12-16, ethoxylated propoxylated undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products:

Scientific Research Applications

Glycols, 1,2-, C12-16, ethoxylated propoxylated has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of glycols, 1,2-, C12-16, ethoxylated propoxylated primarily involves its surfactant properties. It adsorbs at the interface between two immiscible phases, reducing interfacial tension and preventing particle aggregation. This property is crucial in stabilizing emulsions and suspensions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Glycols, 1,2-, C12-16, ethoxylated propoxylated can be compared with other similar compounds such as:

    Glycols, 1,2-, C12-14, ethoxylated propoxylated: Similar in structure but with shorter alkyl chains.

    Glycols, 1,2-, C16-18, ethoxylated propoxylated: Similar in structure but with longer alkyl chains.

    Alcohols, C12-14, ethoxylated: Similar surfactant properties but without propoxylation.

Uniqueness: The uniqueness of this compound lies in its balanced hydrophilic-lipophilic properties, making it highly effective as a surfactant in various applications. Its ability to stabilize emulsions and suspensions, combined with its mild nature, makes it suitable for use in sensitive applications such as protein and membrane research.

Properties

CAS No.

154248-98-3

Molecular Formula

C17H36O3

Molecular Weight

288.472

IUPAC Name

2-(2-dodecoxyethoxy)propan-1-ol

InChI

InChI=1S/C17H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-17(2)16-18/h17-18H,3-16H2,1-2H3

InChI Key

LDQYRCPDQDZUOY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOC(C)CO

Synonyms

Glycols, 1,2-, C12-16, ethoxylated propoxylated

Origin of Product

United States

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